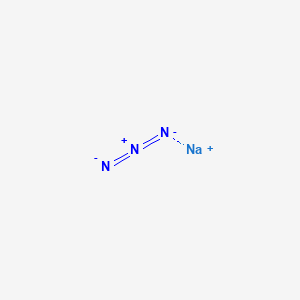

Sodium azide (Na(N3))

Descripción general

Descripción

Sodium azide is an inorganic compound with the chemical formula NaN3. It appears as a colorless to white crystalline solid and is highly soluble in water. Sodium azide is widely recognized for its use in automobile airbags, where it rapidly decomposes to produce nitrogen gas, inflating the airbag during a collision . Additionally, it is used in the synthesis of other azide compounds and serves as a preservative in laboratory reagents .

Métodos De Preparación

Sodium azide is commonly synthesized through the Wislicenus process, which involves two main steps in liquid ammonia . In the first step, metallic sodium reacts with ammonia to form sodium amide: [ 2 \text{Na} + 2 \text{NH}_3 \rightarrow 2 \text{NaNH}_2 + \text{H}_2 ] In the second step, sodium amide reacts with nitrous oxide to produce sodium azide: [ 2 \text{NaNH}_2 + \text{N}_2\text{O} \rightarrow \text{NaN}_3 + \text{NaOH} + \text{NH}_3 ]

Análisis De Reacciones Químicas

Sodium azide undergoes various types of chemical reactions, including:

Decomposition: When heated, sodium azide decomposes to form sodium and nitrogen gas[ 2 \text{NaN}_3 \rightarrow 2 \text{Na} + 3 \text{N}_2 ]

Reaction with Acids: Sodium azide reacts with strong acids to produce hydrazoic acid (HN3), which is highly toxic[ \text{H}^+ + \text{N}_3^- \rightarrow \text{HN}_3 ]

Nucleophilic Substitution: The azide ion (N3^-) is a strong nucleophile and can participate in nucleophilic substitution reactions with alkyl halides to form alkyl azides.

Aplicaciones Científicas De Investigación

Mecanismo De Acción

Sodium azide exerts its effects primarily by inhibiting cytochrome oxidase, an enzyme involved in the electron transport chain of cellular respiration. By binding to the iron in the heme cofactor of cytochrome oxidase, sodium azide disrupts the electron transport chain, leading to a decrease in ATP production and an increase in reactive oxygen species (ROS) production . This can result in cellular apoptosis, particularly in neurons .

Comparación Con Compuestos Similares

Sodium azide is similar to other azide compounds, such as potassium azide (KN3) and ammonium azide (NH4N3). sodium azide is unique in its widespread use in airbags and its role as a preservative in laboratory reagents . Other similar compounds include:

Potassium Azide (KN3): Used in similar applications but less common than sodium azide.

Ammonium Azide (NH4N3): Used in explosives and propellants.

Magnesium Azide (Mg(N3)2): Used in specialized applications in the chemical industry.

Sodium azide’s unique properties and applications make it a valuable compound in various fields of science and industry.

Propiedades

Fórmula molecular |

N3Na |

|---|---|

Peso molecular |

65.010 g/mol |

Nombre IUPAC |

sodium;azide |

InChI |

InChI=1S/N3.Na/c1-3-2;/q-1;+1 |

Clave InChI |

PXIPVTKHYLBLMZ-UHFFFAOYSA-N |

SMILES canónico |

[N-]=[N+]=[N-].[Na+] |

Origen del producto |

United States |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2-(3-Fluorophenyl)imidazo[1,2-a]pyrimidin-7-amine](/img/structure/B8804549.png)

![4-[(1H-benzimidazol-2-ylmethyl)thio]quinazoline](/img/structure/B8804554.png)

![4-Nitrobenzo[d]isoxazol-3-amine](/img/structure/B8804605.png)

![2-(2-Chloropyridin-3-YL)-5,6-difluoro-1H-benzo[D]imidazole](/img/structure/B8804613.png)

![7-(4-Chlorophenyl)[1,2,4]triazolo[4,3-b][1,2,4]triazine](/img/structure/B8804624.png)